1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one
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Overview
Description
1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group and a phenyl group attached to a trihydroindol-4-one core. Its distinct chemical properties make it a subject of interest in synthetic chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a hydroxyphenyl derivative and a phenyl-substituted intermediate, the reaction proceeds through a series of steps involving condensation, cyclization, and reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed to scale up the production process while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and hydroxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl and hydroxyphenyl derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-tetrahydroindol-4-one
- 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-dihydroindol-4-one
- 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-3-one .
Uniqueness: 1-(4-Hydroxyphenyl)-2-phenyl-5,6,7-trihydroindol-4-one stands out due to its specific substitution pattern and the presence of both hydroxyphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H17NO2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one |
InChI |
InChI=1S/C20H17NO2/c22-16-11-9-15(10-12-16)21-18-7-4-8-20(23)17(18)13-19(21)14-5-2-1-3-6-14/h1-3,5-6,9-13,22H,4,7-8H2 |
InChI Key |
LFPKTXQARQDQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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